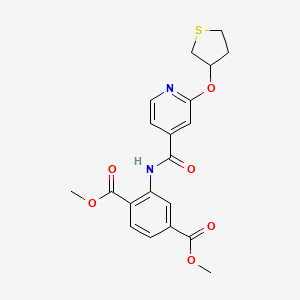

Dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate

Description

Properties

IUPAC Name |

dimethyl 2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S/c1-26-19(24)13-3-4-15(20(25)27-2)16(9-13)22-18(23)12-5-7-21-17(10-12)28-14-6-8-29-11-14/h3-5,7,9-10,14H,6,8,11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDRCKMUFCTSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Terephthalate Esters

Dimethyl terephthalate (DMT) and its alkyl derivatives are widely used in polymer production. Key comparisons:

| Property | Dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate | Diethyl Terephthalate |

|---|---|---|

| Molecular Weight (g/mol) | ~450.5 (estimated) | 222.24 |

| Solubility | Low in water; soluble in polar aprotic solvents (e.g., DMSO) | Insoluble in water |

| Functional Groups | Ester, amide, tetrahydrothiophene ether | Ester only |

| Applications | Potential pharmaceutical intermediate | Polymer precursor |

The addition of the isonicotinamide and tetrahydrothiophene groups in the target compound significantly alters its physicochemical properties, rendering it more suited for bioactive applications than conventional terephthalate esters.

Isonicotinamide Derivatives

Isonicotinamide derivatives are explored for antimicrobial and anticancer activities. A comparison with isoniazid (a tuberculosis drug) reveals:

| Property | Target Compound | Isoniazid |

|---|---|---|

| Core Structure | Pyridine-4-carboxamide | Pyridine-4-carbohydrazide |

| Substituents | Tetrahydrothiophene ether, terephthalate | Hydrazide group |

| Lipophilicity (LogP) | Higher (due to ester/ether groups) | Lower |

| Bioactivity | Kinase inhibition (hypothesized) | Antimycobacterial |

The target compound’s lipophilicity may improve cell membrane permeability compared to isoniazid, but its lack of a hydrazide group likely precludes antimycobacterial activity.

Sulfur-Containing Heterocycles

The tetrahydrothiophene moiety distinguishes the compound from aromatic thiophene derivatives, such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Compound e, USP 35–NF 30 ):

The saturated tetrahydrothiophene in the target compound likely reduces reactivity toward cytochrome P450 enzymes, prolonging its half-life in vivo compared to thiophene analogs.

Research Findings and Implications

- Synthesis : The target compound’s synthesis may parallel methods for dispirophosphazenes (e.g., THF solvent, triethylamine-mediated coupling) , though exact yields and purity data are unavailable.

- Biological Potential: Structural analogs suggest kinase or protease inhibition as plausible mechanisms, but empirical studies are needed.

- Regulatory Considerations : USP guidelines for thiophene-related impurities underscore the importance of rigorous purity profiling during pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between isonicotinic acid derivatives and terephthalate esters. For example, carbodiimide-mediated coupling (e.g., HATU or DCC) in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base is effective . Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediates, as demonstrated in analogous phosphazene syntheses . Optimize stoichiometry (1:1 molar ratio for amine and carbonyl components) and temperature (room temperature to 60°C) to minimize side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm substituent positions (e.g., tetrahydrothiophen-3-yloxy and isonicotinamido groups) .

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry to verify molecular weight and detect impurities (e.g., unreacted starting materials) .

- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm, ester C-O stretch ~1250 cm) .

Q. What solvents and purification methods are suitable for isolating this compound post-synthesis?

- Methodological Answer : Polar aprotic solvents like THF or DCM are ideal for dissolution during synthesis. Post-reaction, use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, as demonstrated in spirocyclic phosphazene isolations . Recrystallization from ethanol or acetonitrile may improve crystallinity .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffered solutions (pH 3–9) at 25–40°C for 24–72 hours. Analyze via HPLC to detect hydrolysis products (e.g., free isonicotinic acid or terephthalate fragments) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C common for esters) .

Q. What strategies can resolve contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify therapeutic windows.

- Metabolite Profiling : Use LC-MS to assess whether active metabolites (e.g., hydrolyzed forms) contribute to observed effects .

- Cell Line Specificity : Compare activity in multiple cell lines (e.g., cancer vs. normal) to rule out nonspecific toxicity .

Q. How can impurity profiles be rigorously analyzed to meet regulatory standards for preclinical studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat, light, and oxidizing agents (e.g., HO) to simulate stress conditions. Use HPLC-DAD (diode array detection) to identify degradation markers .

- Thresholds : Adopt ICH Q3A guidelines, limiting individual impurities to <0.1% unless genotoxicity is confirmed .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinase domains). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Modeling : Corrogate substituent effects (e.g., tetrahydrothiophen-3-yloxy group’s hydrophobicity) with activity data from analogues .

Q. How can mechanistic studies differentiate between covalent and non-covalent interactions in catalytic systems?

- Methodological Answer :

- Kinetic Analysis : Compare reaction rates under pseudo-first-order conditions. Covalent inhibitors often show time-dependent inactivation .

- Mass Spectrometry : Detect covalent adducts (e.g., via intact protein MS) after incubation with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.